Fmoc-L-buthionine

概要

説明

Synthesis Analysis

Fmoc-L-buthionine is synthesized using Fmoc solid-phase peptide synthesis (SPPS), which is the method of choice for peptide synthesis . This method allows for the production of very high-quality Fmoc building blocks at a low cost due to the economies of scale arising from the current multiton production of therapeutic peptides . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .Molecular Structure Analysis

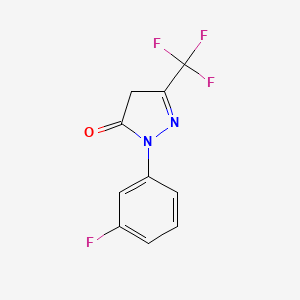

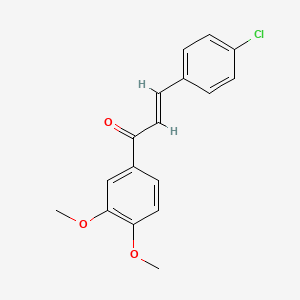

The molecular structure of Fmoc-L-buthionine is characterized by the presence of the fluorenylmethoxycarbonyl (Fmoc) group . This group is highly fluorescent, which makes it suitable for analysis by reversed-phase HPLC .Chemical Reactions Analysis

The Fmoc group in Fmoc-L-buthionine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-L-buthionine has physical and chemical properties that are characteristic of Fmoc-protected amino acids . It is resistant to many reaction conditions such as oxidation and reduction .科学的研究の応用

- Fmoc-L-buthionine sulfoximine (BSO) is a specific inhibitor of gamma-glutamyl synthetase, which plays a critical role in de novo synthesis of glutathione (GSH). By inhibiting GSH production, BSO induces oxidative stress and sensitizes cancer cells to neoplastic agents .

- Copper complexes with 2,2’-biquinoline (BQ) and sulfonamides (sulfamethazine or sulfaquinoxaline) were investigated. These complexes, namely SMTCu and SDQCu, increased reactive oxygen species (ROS) levels and reduced the GSSG/GSH couple’s potential. Co-treatment with BSO enhanced their antitumor effect by affecting tumor cell viability and oxidative damage. DNA strand breaks and apoptosis were observed, along with cell cycle arrest in the G2/M phase. SDQCu, in particular, showed promise as an adjuvant for ionizing radiation treatment .

- Fmoc-L-buthionine sulfoximine (l-BSO) has been explored as an adjuvant drug to enhance cancer cell sensitivity to neoplastic agents. Researchers are investigating l-BSO nanoformulations as potential chemotherapeutics .

Antitumor Effect and Oxidative Stress Enhancement

Nanoformulations and Chemotherapeutics

Antibacterial Activity via Self-Assembled Hydrogel

作用機序

Target of Action

The primary target of Fmoc-L-buthionine is the amine group in peptide synthesis . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is used as a protecting group for the amine group during peptide synthesis . This protection is crucial for the successful formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the amine group .

Mode of Action

Fmoc-L-buthionine operates by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the successful formation of peptide bonds without interference from the amine group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis. It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s beneficial attributes have yet to be surpassed by any other amine-protecting group .

Result of Action

The result of Fmoc-L-buthionine’s action is the successful synthesis of peptides. By protecting the amine group, Fmoc-L-buthionine allows for the formation of peptide bonds without interference . After the peptide synthesis is complete, the Fmoc group can be removed, leaving behind the desired peptide .

Action Environment

The action of Fmoc-L-buthionine can be influenced by various environmental factors. For instance, the pH of the environment can impact the stability of the Fmoc group and its ability to protect the amine group . Additionally, the temperature and solvent used can also affect the efficiency of peptide synthesis .

Safety and Hazards

将来の方向性

The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets . The future of Fmoc-L-buthionine and similar compounds lies in their potential applications in these areas .

特性

IUPAC Name |

(2S)-4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKYMIMIHMHMMY-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-l-buthionine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)